19(S)-Hydroxyconopharyngine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex hydroxylated compounds often employs strategic approaches to introduce hydroxyl groups into specific positions of the molecule. For example, the asymmetric dihydroxylation of amino-functionalized vinyl sulfone has been used to prepare hydroxylated piperidine, a key building block for synthesizing naturally occurring alkaloids (McLaughlin & Evans, 2010). Similarly, enzyme-catalyzed methods have been developed for the hydroxylation of steroids, offering a highly efficient route to synthesize C19-hydroxylated steroids (Wang et al., 2019).

Molecular Structure Analysis

The molecular structure of hydroxylated compounds can be complex, with the placement of hydroxyl groups significantly influencing the molecule's overall conformation and reactivity. Studies utilizing X-ray diffraction and NMR spectroscopy have been instrumental in determining the detailed molecular structures of such compounds, revealing insights into their conformation and stereochemistry (Duax & Osawa, 1980).

Chemical Reactions and Properties

Hydroxylated compounds participate in a variety of chemical reactions, with their hydroxyl groups often playing a crucial role in their reactivity. The presence of hydroxyl groups can influence the compound's ability to undergo oxidation, reduction, and various types of nucleophilic additions. For instance, the synthesis of 19-hydroxylated bile acids involves strategic functionalization to introduce hydroxyl groups at specific positions, affecting the compound's chemical behavior (Kurosawa et al., 1995).

Physical Properties Analysis

The physical properties of hydroxylated compounds, such as solubility, melting point, and optical activity, can vary widely depending on the nature and position of the hydroxyl groups. These properties are critical for understanding the compound's behavior in different environments and for its application in various fields.

Chemical Properties Analysis

The chemical properties of hydroxylated compounds, including acidity, basicity, and reactivity towards other chemical species, are significantly influenced by the presence and position of hydroxyl groups. Studies on similar compounds provide insights into how these properties are determined by molecular structure and how they can be manipulated for specific applications (Moghimi et al., 2013).

Applications De Recherche Scientifique

Hydroxychloroquine in COVID-19 Treatment : Hydroxychloroquine has been explored as a potential treatment for COVID-19. A study found that hydroxychloroquine could limit the replication of SARS-CoV-2 virus in vitro, suggesting its potential efficacy in treating COVID-19 infections (Meo et al., 2020).

Public Discourse on Hydroxychloroquine : The use of hydroxychloroquine for COVID-19 has led to unprecedented challenges and shifts in public opinion, reflecting the complex dynamics between medical research and public health policy (Sattui et al., 2020).

Hydroxychloroquine and Azithromycin in COVID-19 : A study indicated that the combination of hydroxychloroquine and azithromycin was more efficient in eliminating the virus in COVID-19 patients compared to hydroxychloroquine alone (Gautret et al., 2020).

Hydroxychloroquine and COVID-19 Hospitalization : An observational study concluded that hydroxychloroquine administration was not associated with either a greatly lowered or increased risk of intubation or death in hospitalized COVID-19 patients (Geleris et al., 2020).

19-Hydroxy Steroids in Aromatase Reaction : This research focused on 19-hydroxy steroids produced in the aromatase reaction, which may have important implications in various physiological and pathological conditions. It highlights the potential significance of these compounds, which is relevant to the broader category of hydroxylated compounds (Abaffy & Matsunami, 2021).

Propriétés

IUPAC Name |

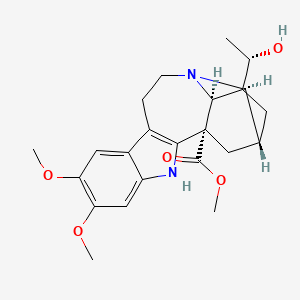

methyl (1S,15R,17S,18S)-17-[(1S)-1-hydroxyethyl]-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-12(26)15-7-13-10-23(22(27)30-4)20-14(5-6-25(11-13)21(15)23)16-8-18(28-2)19(29-3)9-17(16)24-20/h8-9,12-13,15,21,24,26H,5-7,10-11H2,1-4H3/t12-,13+,15+,21-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDVEJINCXVEQG-UNJQAPKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701135724 | |

| Record name | Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701135724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

19(S)-Hydroxyconopharyngine | |

CAS RN |

16790-93-5 | |

| Record name | Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16790-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701135724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Imidazo[1,5-b]pyrazol-2(4h)-one,4-[(4-methoxyphenyl)methylene]-1,3,6-triphenyl-](/img/structure/B1179544.png)